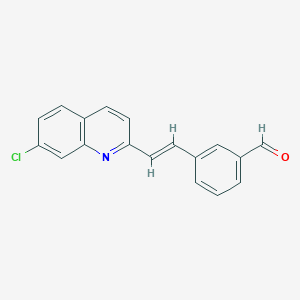

3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClNO/c19-16-7-5-15-6-9-17(20-18(15)11-16)8-4-13-2-1-3-14(10-13)12-21/h1-12H/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRDWIOIDMLMNN-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C=O)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120578-03-2, 115104-40-0 | |

| Record name | (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120578-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-(7-Chloroquinolin-2-yl)-ethenyl)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120578032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(E)-2-(7-chloro-2-quinolinyl)vinyl]benzaldehyde; trans-3-[2-(7-chloro-2-quinolinyl)vinyl]benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzaldehyde, 3-[2-(7-chloro-2-quinolinyl)ethenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-(7-CHLOROQUINOLIN-2-YL)-ETHENYL)BENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A6GHC3KVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde CAS number 120578-03-2 properties

An In-Depth Technical Guide to 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde (CAS No. 120578-03-2)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key synthetic intermediate in pharmaceutical manufacturing. It covers the compound's physicochemical properties, synthesis methodologies, and known biological activities, with a focus on its application in drug development.

Core Compound Properties

This compound is a synthetic benzaldehyde derivative distinguished by a 7-chloroquinoline moiety linked through a vinyl group.[1] Its chemical structure is a cornerstone for the synthesis of more complex molecules, most notably leukotriene receptor antagonists.[1][2]

Physicochemical Data

The quantitative properties of the compound are summarized below. Data is compiled from various chemical suppliers and databases.

| Property | Value | Citations |

| CAS Number | 120578-03-2 | [1][2] |

| Molecular Formula | C₁₈H₁₂ClNO | [1][2][3][4] |

| Molecular Weight | 293.75 g/mol | [2][3][5] |

| IUPAC Name | 3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzaldehyde | [1] |

| Appearance | Pale Beige to Light Brown Solid | [2][3][6] |

| Melting Point | 149-153 °C | [2] |

| Boiling Point (Predicted) | 476.5 ± 33.0 °C | [2][3] |

| Density (Predicted) | 1.313 ± 0.06 g/cm³ | [2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2][3] |

Synthesis and Reactivity

This compound is not naturally occurring and is produced through synthetic organic chemistry. It serves as a pivotal intermediate, particularly in the multi-step synthesis of Montelukast, a widely used medication for asthma and allergic rhinitis.[1]

General Synthesis Methodologies

While detailed, step-by-step industrial protocols are proprietary, the synthesis of this compound generally involves the condensation of a 7-chloroquinoline derivative with a benzaldehyde derivative. Key reaction types cited in the literature include:

-

Knoevenagel Condensation: This method has been reported to produce the target compound in high yields (up to 91%) under optimized conditions, such as using ethylbenzene as a solvent and employing vacuum drying.[1]

-

Wittig Reaction: This reaction utilizes phosphonium salts to form the central alkene (vinyl) bond.[1]

-

Stille Coupling: This cross-coupling reaction involves organostannanes reacting with halides to form the necessary carbon-carbon bonds.[1]

Industrial-scale optimization focuses on improving yield and purity by using specific solvent systems (e.g., toluene/n-heptane mixtures to enhance crystallization) and acid catalysts like HCl or trifluoroacetic acid to improve reaction rates.[1]

Experimental Workflow: Role as a Pharmaceutical Intermediate

The primary application of this compound is as a building block in the synthesis of Montelukast. The following diagram illustrates a generalized workflow where the title compound is a key intermediate.

References

- 1. This compound | 120578-03-2 | Benchchem [benchchem.com]

- 2. 3-(2-(7-CHLOROQUINOLINE-2-YL)-(E)-VINYL)BENZALDEHYDE | 120578-03-2 [chemicalbook.com]

- 3. This compound 120578-03-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. 120578-03-2 | (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde - Moldb [moldb.com]

- 6. 120578-03-2 | India [ottokemi.com]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (E)-3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde

For Immediate Release

This technical guide provides a comprehensive overview of the structure elucidation of (E)-3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, a key intermediate in the synthesis of the leukotriene receptor antagonist, Montelukast.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Herein, we detail the spectroscopic analysis and synthetic protocols crucial for the unambiguous identification and characterization of this compound.

Physicochemical Properties

(E)-3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a pale beige to light brown solid.[2][3] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 120578-03-2 | [1] |

| Molecular Formula | C₁₈H₁₂ClNO | [1][2] |

| Molecular Weight | 293.75 g/mol | [2] |

| Melting Point | 167.74 °C | [2][3] |

| Boiling Point | ~476.5 °C | [2][3] |

Synthesis

The synthesis of (E)-3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is typically achieved through a condensation reaction between 7-chloroquinaldine and isophthalaldehyde.[4] Several methods, including the Knoevenagel condensation, Wittig reaction, and Stille coupling, have been reported for the synthesis of similar quinoline-based chalcone-like structures.[1] An improved and scalable manufacturing process is detailed in the experimental protocols section.

References

- 1. 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 120578-03-2 | Benchchem [benchchem.com]

- 2. This compound 120578-03-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. 120578-03-2 | India [ottokemi.com]

- 4. US20100022777A1 - Process for the Preparation of E-3-[2-(7-Chloro-2-Quinolinyl)Ethenyl]Benzaldehyde - Google Patents [patents.google.com]

Technical Guide: Spectroscopic and Synthetic Profile of 3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde, a key intermediate in the synthesis of the leukotriene receptor antagonist, Montelukast.[1] This document details available spectroscopic data, including ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and outlines a detailed experimental protocol for its synthesis. Additionally, a visualization of the relevant biological pathway is provided to contextualize its significance in drug development.

Introduction

3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde (CAS No. 120578-03-2) is a synthetic organic compound with the molecular formula C₁₈H₁₂ClNO.[2][3][4] Its structure features a 7-chloroquinoline moiety linked via an ethenyl bridge to a benzaldehyde ring. This compound is of significant interest in medicinal chemistry, primarily serving as a crucial building block in the multi-step synthesis of Montelukast, a widely prescribed oral medication for the chronic treatment of asthma and allergic rhinitis. The (E)-isomer configuration of the ethenyl bridge is a key structural feature.[3]

Spectroscopic Data

The following sections present the available spectroscopic data for 3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹³C NMR Spectroscopy

A U.S. patent provides the following ¹³C NMR data, acquired at 125.76 MHz in CDCl₃.[5]

| Chemical Shift (δ) ppm | Assignment |

| 192.00 | Aldehyde Carbonyl (CH) |

| 156.16 | Quaternary Carbon (C) |

| 148.59 | Quaternary Carbon (C) |

| 137.38 | Quaternary Carbon (C) |

| 136.94 | Quaternary Carbon (C) |

| 136.36 | Aromatic/Vinylic (CH) |

| 135.74 | Quaternary Carbon (C) |

| 133.47 | Aromatic/Vinylic (CH) |

| 132.95 | Aromatic/Vinylic (CH) |

| 130.07 | Aromatic/Vinylic (CH) |

| 129.77 | Quaternary Carbon (C) |

| 129.55 | Aromatic/Vinylic (CH) |

| 128.69 | Aromatic/Vinylic (CH) |

| 128.25 | Aromatic/Vinylic (CH) |

| 128.16 | Aromatic/Vinylic (CH) |

| 127.41 | Aromatic/Vinylic (CH) |

| 125.81 | Quaternary Carbon (C) |

| 119.88 | Aromatic/Vinylic (CH) |

2.1.2. ¹H NMR Spectroscopy

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) data indicates the presence of M+H⁺ ions at m/z 294 and 295, consistent with the molecular weight of the compound (293.75 g/mol ) and the isotopic distribution of chlorine.[5]

| m/z | Interpretation |

| 294 | [M+H]⁺ |

| 295 | [M+H]⁺ (due to ³⁷Cl isotope) |

Infrared (IR) Spectroscopy

Specific IR spectroscopic data for 3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde could not be located in the available literature. However, based on its functional groups, characteristic absorption bands are expected. The aldehyde C=O stretch would likely appear in the region of 1690-1715 cm⁻¹. The C=C stretching vibrations of the ethenyl and aromatic groups are expected in the 1450-1600 cm⁻¹ range. The C-H stretching of the aldehyde is anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.

Experimental Protocols

The synthesis of 3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde is a critical step in the industrial production of Montelukast.[1] Several synthetic routes have been reported, with the Knoevenagel condensation being a prominent method.

Synthesis via Knoevenagel-type Condensation

This procedure is based on the reaction of 7-chloroquinaldine and isophthalaldehyde.[5]

3.1.1. Materials and Reagents

-

7-Chloroquinaldine

-

Isophthalaldehyde

-

Toluene

-

n-Heptane

-

Acetic Anhydride (optional, as some modern procedures avoid it)[5]

-

Base or Acid catalyst (e.g., as described in patent literature)[5]

3.1.2. Procedure

-

A mixture of 7-chloroquinaldine and a 1.5-3 molar excess of isophthalaldehyde is prepared in a suitable solvent, such as a mixture of toluene and n-heptane (e.g., 25:75 v/v).[6]

-

The reaction mixture is heated to a temperature between 99-120°C for a duration of 6-13 hours.[6] The progress of the reaction can be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Product crystallization is typically observed after 6-10 hours of reaction time.[6]

-

Upon completion of the reaction, the mixture is cooled to 0-2°C to facilitate further crystallization.[6]

-

The crude product is isolated by filtration.

-

The filter cake is washed with a cold solvent mixture (e.g., n-heptane/toluene).[6]

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product with high purity.

Visualization of Biological Context

As an intermediate in the synthesis of Montelukast, 3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde is integral to the development of a drug that targets the leukotriene signaling pathway. Leukotrienes are inflammatory mediators that play a key role in the pathophysiology of asthma and allergic rhinitis.[7][8][9] Montelukast acts as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[7][10]

Leukotriene Synthesis and Signaling Pathway

Caption: Leukotriene synthesis and signaling pathway targeted by Montelukast.

Synthetic Workflow for Montelukast

Caption: Simplified synthetic workflow for Montelukast production.

Conclusion

3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde is a well-characterized intermediate with a critical role in pharmaceutical manufacturing. While a complete set of spectroscopic data is not fully available in the public domain, the provided ¹³C NMR and mass spectrometry data offer valuable structural confirmation. The outlined synthetic protocol, based on the Knoevenagel condensation, provides a robust method for its preparation. The visualization of its place in the synthesis of Montelukast and the biological pathway this drug targets underscores the compound's importance in the development of treatments for inflammatory respiratory diseases. Further research to fully elucidate the ¹H NMR and IR spectra would be beneficial for a more complete characterization of this important molecule.

References

- 1. 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 120578-03-2 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. CAS 120578-03-2: (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]b… [cymitquimica.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. US20100022777A1 - Process for the Preparation of E-3-[2-(7-Chloro-2-Quinolinyl)Ethenyl]Benzaldehyde - Google Patents [patents.google.com]

- 6. GB2322624A - Process for 3-(2-(7-Chloro-2-quinolinyl) ethenyl)-Benzaldehyde - Google Patents [patents.google.com]

- 7. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What are LTRs antagonists and how do they work? [synapse.patsnap.com]

- 9. Leukotriene Receptor Antagonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 10. ClinPGx [clinpgx.org]

In-Depth Technical Guide: Synthesis and Characterization of 7-Chloroquinoline Vinyl Benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of 7-chloroquinoline vinyl benzaldehyde derivatives, with a primary focus on (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde. This key intermediate is notable for its role in the synthesis of pharmaceuticals such as Montelukast, a leukotriene receptor antagonist.[1] This document details various synthetic methodologies, presents characterization data in a structured format, and outlines the current understanding of the biological significance of these compounds.

Synthesis of (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde

The synthesis of (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde can be achieved through several established organic chemistry reactions, including Knoevenagel condensation, the Wittig reaction, and the Stille coupling reaction.[1] A particularly efficient and scalable method is a base- or acid-catalyzed condensation reaction.[2]

Knoevenagel Condensation

A modern, scalable, and environmentally conscious approach involves the condensation of 7-chloroquinaldine with isophthaldehyde in a single organic solvent, eliminating the need for acetic anhydride.[2] This method offers reduced reaction times and a simplified purification process.[2]

Experimental Protocol: Acid-Catalyzed Condensation

This protocol is adapted from the process described in patent US20100022777A1.[2]

-

Reaction Setup: In a suitable reaction vessel, combine 7-chloroquinaldine (1 part by mole) and isophthaldehyde (1 part by mole).

-

Solvent and Catalyst: Add a suitable organic solvent such as n-heptane or toluene. Introduce a catalytic amount of a suitable acid.

-

Reaction Conditions: Heat the reaction mixture and stir for approximately 6-7 hours.[1] The progress of the reaction should be monitored by an appropriate method like Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: Upon completion of the reaction, cool the reaction mass to 15-20°C and stir for 2 hours. The crude product will precipitate.

-

Purification: Filter the resulting solid and wash with chilled ethyl acetate.

-

Drying: Dry the purified solid under vacuum at 55-60°C.

This process has been reported to yield the final product with high purity.[1][2]

Other Synthetic Routes

While the Knoevenagel condensation is a prominent method, the Wittig and Stille reactions also provide viable synthetic pathways.[1]

-

Wittig Reaction: This method involves the reaction of an appropriate 7-chloroquinoline-derived phosphonium ylide with 3-formylbenzaldehyde.

-

Stille Coupling Reaction: This pathway utilizes a palladium-catalyzed cross-coupling reaction between an organotin reagent, such as a vinylstannane derived from 7-chloroquinoline, and 3-bromobenzaldehyde.

Characterization Data

The structural confirmation and purity assessment of (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde are performed using various spectroscopic and analytical techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂ClNO | [1][3] |

| Molecular Weight | 293.75 g/mol | [3] |

| Appearance | Pale beige to light brown solid | [3] |

| Melting Point | 167.74 °C | [3] |

| Boiling Point | ~476.5 °C | [3] |

Spectroscopic Data

The following data is based on information from patent US20100022777A1.[2]

| Technique | Data |

| ¹³C-NMR (125.76 MHz, CDCl₃) | δ 192.00 (CH), 156.16 (C), 148.59 (C), 137.38 (C), 136.94 (C), 136.36 (CH), 135.74 (C), 133.47 (CH), 132.95 (CH), 130.07 (CH), 129.77 (C), 129.55 (CH), 128.69 (CH), 128.25(CH), 128.16 (CH), 127.41 (CH), 125.81 (C), 119.88 (CH). |

| ESI-MS | M+H⁺ ions observed at 294 amu and 295 amu. |

Biological Activity

Derivatives of 7-chloroquinoline vinyl benzaldehyde have garnered significant interest due to their potential therapeutic applications, exhibiting a range of biological activities.

Antimicrobial and Antifungal Activity

Preliminary studies have indicated that (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde possesses notable antibacterial and antifungal properties.[1][4] It has shown effectiveness against various strains, including Staphylococcus aureus and Candida albicans.[1][4] The proposed mechanism of its antimicrobial action may involve the inhibition of key enzymes essential for bacterial cell wall synthesis.[1]

Anticancer Properties

This class of compounds has also demonstrated antiproliferative activity against several cancer cell lines.[1][4] While the precise mechanisms are still under investigation, the structural features of these derivatives may enable them to interact with cellular targets involved in cancer progression.[1] Some studies suggest that the mode of action could involve the induction of apoptosis and cell cycle arrest.[1]

Visualizations

Synthesis Pathway: Knoevenagel Condensation

Caption: Knoevenagel condensation for the synthesis of the target compound.

Experimental Workflow

Caption: General experimental workflow from synthesis to characterization.

References

- 1. 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 120578-03-2 | Benchchem [benchchem.com]

- 2. US20100022777A1 - Process for the Preparation of E-3-[2-(7-Chloro-2-Quinolinyl)Ethenyl]Benzaldehyde - Google Patents [patents.google.com]

- 3. This compound 120578-03-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 4. Buy this compound | 120578-03-2 [smolecule.com]

In-Depth Technical Guide to the Photophysical Properties of Novel Chloroquinoline-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of novel chloroquinoline-based compounds. It is designed to serve as a resource for researchers and professionals involved in the discovery and development of new therapeutic agents and molecular probes. This guide summarizes key quantitative data, details common experimental methodologies, and visualizes fundamental photophysical processes.

Core Photophysical Properties of Novel Chloroquinoline Derivatives

Novel chloroquinoline-based compounds have garnered significant interest due to their diverse and tunable photophysical properties. These properties, including absorption and emission characteristics, fluorescence quantum yields, and lifetimes, are crucial for their application as fluorescent probes, imaging agents, and photosensitizers in photodynamic therapy (PDT). The electronic properties of the chloroquinoline scaffold can be readily modified through the introduction of various substituents, allowing for the fine-tuning of their interaction with light.

Quantitative Photophysical Data

The photophysical parameters of a series of novel bis-quinolin-3-yl-chalcones are presented in Table 1. These compounds exhibit a range of absorption and emission maxima, molar extinction coefficients, and fluorescence quantum yields, highlighting the influence of different substituents on the quinoline and chalcone moieties.

| Compound | λmax abs (nm) | λmax em (nm) | Stokes Shift (cm-1) | Molar Extinction Coefficient (ε) (M-1 cm-1) | Fluorescence Quantum Yield (ΦF) |

| 17 | 262 | 470 | 1.83 x 10⁴ | 2.05 x 10⁴ | 0.23 |

| 18 | 270 | 473 | 1.74 x 10⁴ | 2.12 x 10⁴ | 0.29 |

| 19 | 277 | 475 | 1.68 x 10⁴ | 2.22 x 10⁴ | 0.33 |

| 20 | 264 | 468 | 1.82 x 10⁴ | 2.08 x 10⁴ | 0.25 |

| 21 | 262 | 472 | 1.85 x 10⁴ | 2.02 x 10⁴ | 0.21 |

| 22 | 270 | 475 | 1.76 x 10⁴ | 2.15 x 10⁴ | 0.28 |

| 23 | 277 | 478 | 1.69 x 10⁴ | 2.25 x 10⁴ | 0.35 |

| 24 | 264 | 470 | 1.84 x 10⁴ | 2.11 x 10⁴ | 0.26 |

| 25 | 262 | 474 | 1.87 x 10⁴ | 2.00 x 10⁴ | 0.19 |

| 26 | 270 | 477 | 1.78 x 10⁴ | 2.18 x 10⁴ | 0.27 |

| 27 | 277 | 480 | 1.71 x 10⁴ | 2.28 x 10⁴ | 0.37 |

| 28 | 264 | 472 | 1.86 x 10⁴ | 2.14 x 10⁴ | 0.28 |

| 29 | 262 | 476 | 1.89 x 10⁴ | 1.98 x 10⁴ | 0.17 |

| 30 | 270 | 479 | 1.80 x 10⁴ | 2.21 x 10⁴ | 0.26 |

| 31 | 277 | 482 | 1.73 x 10⁴ | 2.31 x 10⁴ | 0.39 |

| 32 | 264 | 474 | 1.88 x 10⁴ | 2.17 x 10⁴ | 0.29 |

| 33 | 262 | 478 | 1.91 x 10⁴ | 1.95 x 10⁴ | 0.15 |

| 34 | 270 | 481 | 1.82 x 10⁴ | 2.24 x 10⁴ | 0.25 |

| 35 | 277 | 484 | 1.75 x 10⁴ | 2.34 x 10⁴ | 0.41 |

| 36 | 264 | 476 | 1.90 x 10⁴ | 2.20 x 10⁴ | 0.30 |

Data sourced from a study on unsymmetrical bis-quinolin-3-yl chalcones, with photophysical measurements conducted in acetonitrile.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the study of photophysical properties. This section outlines the methodologies for the synthesis of novel chloroquinoline-based compounds and their subsequent photophysical characterization.

Synthesis of Novel Chloroquinoline-Based Compounds

A general and efficient method for the synthesis of novel chloroquinoline derivatives often involves multi-step reactions starting from commercially available precursors. For instance, the synthesis of chloroquinoline-chalcone hybrids can be achieved through a Claisen-Schmidt condensation reaction.[1]

Example Protocol: Synthesis of Unsymmetrical Bis-quinolin-3-yl Chalcones [1]

-

Synthesis of 2-substituted quinoline-3-carbaldehydes: 2-chloroquinoline-3-carbaldehyde is reacted with a secondary amine (e.g., morpholine, piperidine) in the presence of a base like potassium carbonate in a solvent such as DMF at elevated temperatures (e.g., 80°C) for several hours.

-

Synthesis of 1-(2-methyl-4-phenylquinolin-3-yl)ethan-1-one derivatives: This can be achieved through a reaction of appropriate starting materials with acetylacetone in the presence of an acid catalyst.

-

Claisen-Schmidt Condensation: The synthesized 2-substituted quinoline-3-carbaldehyde and 1-(2-methyl-4-phenylquinolin-3-yl)ethan-1-one derivatives are then reacted in the presence of a base (e.g., NaOH) in a solvent like ethanol at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Purification: Upon completion, the reaction mixture is poured into cold water, and the resulting precipitate is filtered, washed, and dried. The crude product is then purified by column chromatography on silica gel.

Photophysical Characterization

2.2.1. UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible absorption and fluorescence emission spectra are recorded to determine the absorption and emission maxima (λ_abs and λ_em), which are indicative of the electronic transitions within the molecule.

-

Instrumentation: A UV-Visible spectrophotometer and a spectrofluorometer are required.

-

Sample Preparation: Solutions of the chloroquinoline compounds are prepared in a suitable spectroscopic grade solvent (e.g., acetonitrile, ethanol, DMSO) at a concentration that yields an absorbance value between 0.1 and 1.0 at the absorption maximum.

-

Measurement:

-

The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).

-

The fluorescence emission spectrum is recorded by exciting the sample at its absorption maximum. The emission is typically collected at a 90-degree angle to the excitation beam.

-

2.2.2. Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

Procedure: A series of solutions of the compound at different known concentrations are prepared. The absorbance of each solution is measured at the absorption maximum. A plot of absorbance versus concentration should yield a straight line, and the molar extinction coefficient can be calculated from the slope.

2.2.3. Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard with a known quantum yield, is commonly employed.[2][3]

-

Standard Selection: A standard with an emission profile in a similar spectral region to the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

-

Measure the absorption and fluorescence emission spectra for all solutions under identical experimental conditions.

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_X) is calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the unknown sample and the standard, respectively.[3]

-

2.2.4. Measurement of Fluorescence Lifetime (τF)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is typically measured using time-resolved fluorescence spectroscopy techniques such as Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser) and a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode).

-

Procedure:

-

The sample is excited with a short pulse of light.

-

The arrival times of the emitted photons are recorded relative to the excitation pulse.

-

A histogram of the arrival times is constructed, which represents the fluorescence decay profile.

-

The decay curve is then fitted to an exponential function to determine the fluorescence lifetime.

-

Visualization of Key Photophysical Mechanisms

The functionality of novel chloroquinoline-based compounds as fluorescent sensors or photosensitizers is governed by specific photophysical mechanisms. These mechanisms can be effectively visualized using diagrams to illustrate the underlying processes.

Photoinduced Electron Transfer (PET) in Fluorescent Sensors

Many chloroquinoline-based fluorescent sensors operate via a Photoinduced Electron Transfer (PET) mechanism. In this "off-on" sensing process, the fluorescence of the fluorophore is initially quenched by a nearby receptor. Upon binding of an analyte to the receptor, the PET process is inhibited, leading to a restoration of fluorescence.

Caption: Photoinduced Electron Transfer (PET) mechanism in a fluorescent sensor.

Photodynamic Therapy (PDT) Mechanism

In photodynamic therapy, a photosensitizer, such as a chloroquinoline derivative, is excited by light to a triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen, which is cytotoxic to cancer cells. This process is often visualized using a Jablonski diagram.

Caption: Jablonski diagram illustrating the mechanism of Type II photodynamic therapy.

Conclusion

The field of novel chloroquinoline-based compounds continues to expand, driven by their versatile photophysical properties and potential applications in medicine and materials science. A thorough understanding and characterization of their interaction with light are paramount for the rational design of new molecules with enhanced functionalities. This guide provides a foundational framework for researchers, summarizing key data, experimental approaches, and the underlying photophysical principles that govern the behavior of these promising compounds.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a key intermediate in the synthesis of Montelukast, a potent and selective leukotriene D4 receptor antagonist used in the treatment of asthma and allergic rhinitis.[1] The physicochemical properties of this intermediate, specifically its solubility and stability, are critical parameters that influence reaction kinetics, purification strategies, yield, and the overall quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, supplemented with detailed experimental protocols for its determination.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Name | 3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzaldehyde | [1][2] |

| CAS Number | 120578-03-2 | [3][4][5] |

| Molecular Formula | C₁₈H₁₂ClNO | [3][4] |

| Molecular Weight | 293.75 g/mol | [3][6] |

| Appearance | Pale beige to light brown solid | [3][5] |

| Melting Point | 167.74 °C | [3][5] |

| Boiling Point | ~476.5 °C (Predicted) | [3][5] |

| Storage Temperature | 2-8 °C | [3][5] |

Solubility Profile

While specific quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature, qualitative descriptions indicate its general solubility characteristics.

Qualitative Solubility

The compound is reported to have low solubility in water and is soluble in several organic solvents. A summary of this qualitative information is provided in Table 2.

| Solvent | Solubility | Reference(s) |

| Water | Low solubility | |

| Ether | Soluble | |

| Acetone | Soluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method can be employed to determine the equilibrium solubility of this compound in various solvents.

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, toluene, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

-

-

Analytical Method:

-

Develop and validate a stability-indicating HPLC method for the quantification of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer is a common starting point. Detection can be performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

-

Prepare a calibration curve by injecting known concentrations of the compound.

-

-

Quantification and Calculation:

-

Inject the diluted sample into the HPLC system and determine the concentration of the compound by comparing its peak area to the calibration curve.

-

Calculate the solubility in the original solvent by taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

References

- 1. This compound | 120578-03-2 | Benchchem [benchchem.com]

- 2. 3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]benzaldehyde | C18H12ClNO | CID 10017305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 120578-03-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. 120578-03-2 | India [ottokemi.com]

- 6. 120578-03-2 | (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde - Moldb [moldb.com]

A Technical Guide to the Lipophilicity and Electron-Withdrawing Effects of Chlorinated Quinoline Substituents

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarial drugs like chloroquine. The biological activity and pharmacokinetic profile of these compounds are profoundly influenced by the nature and position of substituents on the quinoline ring. Among these, chlorine atoms play a critical role. This guide provides an in-depth analysis of two key physicochemical properties conferred by chlorinated substituents: lipophilicity and electron-withdrawing effects. Understanding these parameters is essential for rational drug design and the optimization of quinoline-based drug candidates.

Lipophilicity: Modulating Permeability and Distribution

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water or the distribution coefficient (logD), which accounts for ionizable species at a specific pH.[3][4]

The addition of a chlorine atom to the quinoline ring generally increases its lipophilicity. This is because chlorine is more lipophilic than hydrogen and increases the overall nonpolar surface area of the molecule. This modification can significantly impact a compound's ability to cross biological membranes, its binding to plasma proteins, and its volume of distribution. For instance, in antimalarials like chloroquine, the 7-chloro substituent is crucial for the drug's accumulation in the acidic digestive vacuole of the parasite.[5][6]

Quantitative Lipophilicity Data

The following table summarizes experimentally determined and calculated lipophilicity values for quinoline and several chlorinated derivatives. Experimental values can vary based on the specific methodology employed.

| Compound | Position of Chlorine | logP (Experimental) | ClogP (Calculated) |

| Quinoline | - | 2.03 | 2.03 |

| 4-Chloroquinoline | 4 | 2.76 | 2.71 |

| 6-Chloroquinoline | 6 | 2.79 | 2.71 |

| 7-Chloroquinoline | 7 | 2.79 | 2.71 |

| 8-Chloroquinoline | 8 | 2.91 | 2.89 |

| 4,7-Dichloroquinoline | 4, 7 | 3.53 | 3.39 |

Note: ClogP values are algorithmically calculated and serve as estimates. Experimental values are preferred for accuracy.

Experimental Protocols for Lipophilicity Determination

Accurate measurement of lipophilicity is fundamental in drug discovery. The two most common methods are the shake-flask technique and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 1: Shake-Flask Method for logP/logD Determination

The shake-flask method is the "gold standard" for its direct measurement of partitioning.[7][8][9]

-

Preparation of Phases: Prepare mutually saturated solutions of 1-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD). To do this, mix equal volumes of the two solvents in a separation funnel, shake vigorously, and allow the layers to separate completely for at least 24 hours.

-

Compound Addition: Accurately weigh a small amount of the test compound or add a known volume of a concentrated stock solution (e.g., in DMSO) to a vessel containing a precise volume ratio of the prepared octanol and buffer phases (e.g., 1:1 or 2:1). The final concentration should be within the linear range of the chosen analytical method.

-

Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25°C) for a sufficient time to allow equilibrium to be reached (typically 1 to 24 hours).[10] Avoid vigorous shaking that can lead to the formation of stable emulsions.[11]

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.[10]

-

Quantification: Carefully withdraw an aliquot from each phase.[10] Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm:

-

logP = log10([Compound]octanol / [Compound]aqueous)

-

Protocol 2: RP-HPLC Method for logP Estimation

RP-HPLC offers a rapid, automated alternative for estimating logP, suitable for high-throughput screening.[3][12][13] The method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.

-

System Setup: Use a standard HPLC system with a C18 or C8 reversed-phase column.[7][9] The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.[7]

-

Calibration: Prepare a set of reference compounds with well-established logP values that span the expected range of the test compounds.

-

Isocratic Elution: Inject each standard compound and the test compound(s) onto the column under isocratic conditions (constant mobile phase composition). Record the retention time (t_R) for each compound and the dead time (t_0), which is the retention time of a non-retained compound (e.g., uracil).

-

Calculate Capacity Factor (k): For each compound, calculate the capacity factor using the formula:

-

k = (t_R - t_0) / t_0

-

-

Generate Standard Curve: Plot the logarithm of the capacity factor (log k) for the standard compounds against their known logP values. Perform a linear regression to obtain a calibration equation.[3]

-

Estimate logP: Using the log k value calculated for the test compound, interpolate its logP value from the standard curve.

Electron-Withdrawing Effects: Influencing Basicity and Reactivity

The chlorine atom is electronegative and exerts a powerful electron-withdrawing effect on the quinoline ring system. This occurs through two primary mechanisms:

-

Inductive Effect (-I): The chlorine atom pulls electron density away from the ring through the sigma (σ) bond.[14]

-

Resonance Effect (+R): The lone pair electrons on the chlorine can be donated to the aromatic ring, a deactivating effect for electrophilic substitution but less significant than its inductive pull.[14][15]

The net result is a decrease in the electron density of the aromatic system. This has two major consequences for drug design:

-

Reduced Basicity (pKa): The electron-withdrawing effect reduces the electron density on the quinoline nitrogen, making it less basic (lowering its pKa). This is critical for drugs like chloroquine, which must be protonated to accumulate in the acidic parasite vacuole.

-

Altered Target Interactions: The change in electron distribution can affect hydrogen bonding capabilities and π-π stacking interactions with the biological target.

Quantitative Data on Electronic Effects

The Hammett equation, log(K/K₀) = σρ, is a linear free-energy relationship used to quantify the electronic impact of substituents on a reaction.[16] The Hammett constant (σ) is a measure of the substituent's electronic effect. A positive σ value indicates an electron-withdrawing group. The pKa of the quinoline nitrogen is a direct experimental measure of this effect.

| Substituent/Compound | Hammett Constant (σ_para) | Hammett Constant (σ_meta) | pKa of Quinoline Nitrogen |

| -H (Quinoline) | 0.00 | 0.00 | 4.90 |

| -Cl (Chloro) | 0.23 | 0.37 | - |

| 5-Chloroquinoline | - | - | 3.81 |

| 6-Chloroquinoline | - | - | 4.45 |

| 7-Chloroquinoline | - | - | 3.75 |

| 8-Chloroquinoline | - | - | 3.85 |

Hammett constants for the chloro group are well-established.[17] pKa values demonstrate the significant reduction in basicity caused by the electron-withdrawing chlorine atom.

Experimental Protocol for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[18]

-

System Calibration: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.[19]

-

Sample Preparation: Prepare a dilute solution of the test compound (e.g., 1 mM) in a suitable solvent, typically water or a water-cosolvent mixture for sparingly soluble compounds.[18] Maintain a constant ionic strength using an inert salt like KCl.[19]

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[19]

-

Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound like quinoline) to the solution.[18]

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. This point can be precisely identified as the inflection point on the titration curve, which is most easily found by plotting the first derivative of the curve (ΔpH/ΔV vs. V).[8] Perform the titration in triplicate to ensure reproducibility.[19]

Integrated Physicochemical Analysis in Drug Discovery

Lipophilicity and electronic effects are not independent variables; they are integral components of a compound's overall physicochemical profile. In drug discovery, these properties are measured and optimized in a cyclical process to enhance potency, selectivity, and ADMET characteristics.

Workflow for Physicochemical Property Assessment

The following diagram illustrates a typical workflow for assessing and optimizing the properties of chlorinated quinoline analogues in a drug discovery program.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. youtube.com [youtube.com]

- 6. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 12. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Hammett equation - Wikipedia [en.wikipedia.org]

- 17. Hammett Sigma Constants* [wiredchemist.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. creative-bioarray.com [creative-bioarray.com]

Literature review of 7-chloroquinoline derivatives in medicinal chemistry

An In-depth Technical Guide to the Medicinal Chemistry of 7-Chloroquinoline Derivatives

Introduction

The quinoline scaffold is a privileged heterocyclic motif and a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Among its many variations, the 7-chloroquinoline nucleus is particularly significant, most famously represented by the antimalarial drug Chloroquine.[1][4] For decades, Chloroquine was a primary treatment for malaria, acting by inhibiting hemozoin biocrystallization within the parasite's food vacuole.[4]

Beyond its historical antimalarial significance, the 7-chloroquinoline framework has demonstrated a remarkable breadth of biological activities. Researchers are extensively investigating its derivatives for a wide range of therapeutic applications, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[4][5][6] This versatility has sparked renewed interest in repurposing existing 7-chloroquinoline-based drugs and developing novel derivatives to combat various diseases, from infectious diseases to cancer and neurodegenerative disorders like Parkinson's disease.[6][7][8] This guide provides a comprehensive literature review of the synthesis, biological activities, and structure-activity relationships of 7-chloroquinoline derivatives, serving as a resource for researchers and drug development professionals.

Synthetic Methodologies

The development of efficient and scalable synthetic routes to functionalized 7-chloroquinolines is crucial for exploring their therapeutic potential.[1] Various methods have been established, ranging from classical reactions to modern techniques that offer high yields and structural diversity.

Key Synthetic Strategies

-

Ultrasound-Assisted Synthesis : This method provides rapid and efficient access to 4-amino-7-chloroquinoline derivatives. It utilizes ultrasound irradiation to accelerate the nucleophilic aromatic substitution (SNAr) reaction between 4,7-dichloroquinoline and various amines.[1][5][9]

-

Mixed Lithium-Magnesium Reagents : Functionalized quinolines can be prepared under mild conditions through the magnesiation of 7-chloroquinolines. This involves generating mixed lithium-magnesium intermediates that can react with a variety of electrophiles to yield 4-functionalized derivatives.[10]

-

Three-Step Synthesis via N-Oxidation : A conventional three-step procedure starting from 4,7-dichloroquinoline involves an N-oxidation reaction, followed by C2-amide formation and a C4 SNAr reaction to produce N-(7-chloro-4-morpholinoquinolin-2-yl)benzamides.[11]

-

Morita-Baylis-Hillman (MBH) Reaction : This reaction is used to create MBH adducts with potential anticancer activity by reacting 7-chloroquinoline derivatives as Michael acceptors with various aldehydes.[2]

General Experimental Protocols

Ultrasound-Assisted Nucleophilic Aromatic Substitution [1][9]

-

Step 1 : Combine 4,7-dichloroquinoline (1.0 eq) and the desired amine (1.0 eq) in ethanol in a suitable reaction vessel.

-

Step 2 : Place the vessel in an ultrasonic bath and reflux the mixture for 30-40 minutes.

-

Step 3 : Monitor the reaction via Thin-Layer Chromatography (TLC).

-

Step 4 : Upon completion, allow the mixture to cool. The product may precipitate and can be collected by filtration, washed with cold ethanol, and dried.[1]

Synthesis via Mixed Lithium-Magnesium Reagents [10]

-

Step 1 : Generate mixed lithium-magnesium intermediates from 7-chloroquinolines.

-

Step 2 : React the intermediates with various electrophiles (e.g., aldehydes, ketones, disulfides) to introduce functional groups at the C4 position.

-

Step 3 : Alternatively, perform transmetalation with zinc chloride to enable subsequent Negishi cross-coupling reactions for arylated derivatives.[10]

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide [11]

-

Step 1 (N-Oxidation) : Dissolve 4,7-dichloroquinoline in chloroform and gradually add m-chloroperbenzoic acid (m-CPBA). Stir at room temperature for 5 hours. Neutralize and extract the product.[11]

-

Step 2 (C2-Amide Formation) : To a solution of the N-oxide from Step 1 in dichloromethane, add benzonitrile and concentrated sulfuric acid. Reflux the mixture at 70°C for 24 hours.[11]

-

Step 3 (C4 Amination) : React the product from Step 2 with morpholine in DMF with potassium carbonate at 120°C for 24 hours to yield the final product.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde via Wittig Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde, a key intermediate in the preparation of pharmaceuticals like Montelukast.[1] The synthesis is based on the Wittig reaction, a reliable method for forming carbon-carbon double bonds by reacting a phosphonium ylide with an aldehyde or ketone.[2][3] The protocol is divided into two main stages: the preparation of the (7-chloroquinolin-2-ylmethyl)triphenylphosphonium salt and the subsequent Wittig reaction with 3-formylbenzaldehyde to yield the target alkene.

Synthesis Overview and Strategy

The Wittig reaction provides a powerful method for converting carbonyl compounds into alkenes.[4][5] The overall strategy involves the reaction between a phosphorus ylide (the Wittig reagent), generated from a phosphonium salt, and an aldehyde. For this specific synthesis, the target molecule is disconnected into two key precursors: 7-chloro-2-(chloromethyl)quinoline and 3-formylbenzaldehyde.

Caption: Retrosynthetic analysis for the target compound via the Wittig reaction.

Experimental Protocols

This section details the step-by-step procedures for the synthesis.

Part A: Synthesis of (7-Chloroquinolin-2-ylmethyl)triphenylphosphonium chloride

This procedure outlines the preparation of the phosphonium salt, a crucial precursor for the Wittig ylide, via an SN2 reaction.[6][7]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 7-Chloro-2-(chloromethyl)quinoline | 212.07 | 2.12 g | 10.0 | 1.0 |

| Triphenylphosphine (PPh₃) | 262.29 | 2.88 g | 11.0 | 1.1 |

| Toluene | - | 50 mL | - | - |

Protocol:

-

Combine 7-chloro-2-(chloromethyl)quinoline (2.12 g, 10.0 mmol) and triphenylphosphine (2.88 g, 11.0 mmol) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add 50 mL of dry toluene to the flask.[6]

-

Heat the mixture to reflux (approximately 110°C) with vigorous stirring.

-

Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The phosphonium salt product will precipitate out of the non-polar solvent as a solid.[6]

-

After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white precipitate by vacuum filtration and wash the solid with a small amount of cold toluene (2 x 10 mL).

-

Dry the resulting phosphonium salt under vacuum to obtain (7-chloroquinolin-2-ylmethyl)triphenylphosphonium chloride. The product should be stored in a desiccator as phosphonium salts can be hygroscopic.

Part B: Synthesis of this compound

This part describes the Wittig reaction between the phosphonium salt and 3-formylbenzaldehyde. The ylide is generated in situ using a strong base.[8]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Phosphonium Salt (from Part A) | 474.36 | 4.75 g | 10.0 | 1.0 |

| 3-Formylbenzaldehyde | 134.13 | 1.34 g | 10.0 | 1.0 |

| Sodium Hydride (NaH, 60% in oil) | 40.00 | 0.44 g | 11.0 | 1.1 |

| Tetrahydrofuran (THF), anhydrous | - | 75 mL | - | - |

Protocol:

-

Ylide Formation:

-

Suspend the (7-chloroquinolin-2-ylmethyl)triphenylphosphonium chloride (4.75 g, 10.0 mmol) in 50 mL of anhydrous THF in a dry 250 mL three-neck flask under a nitrogen atmosphere.

-

Cool the suspension to 0°C using an ice bath.

-

Carefully add sodium hydride (0.44 g of 60% dispersion in mineral oil, 11.0 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the deep red or orange colored ylide indicates a successful reaction.[9]

-

-

Wittig Reaction:

-

Dissolve 3-formylbenzaldehyde (1.34 g, 10.0 mmol) in 25 mL of anhydrous THF.

-

Cool the ylide solution back down to 0°C and add the aldehyde solution dropwise via a dropping funnel over 30 minutes.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.[9]

-

-

Workup and Purification:

-

Quench the reaction by carefully adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the crude material using column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the pure this compound.

-

Product Characterization Data

The synthesized compound should be characterized to confirm its identity and purity.

| Property | Expected Value |

| Molecular Formula | C₁₈H₁₂ClNO[10] |

| Molecular Weight | 293.75 g/mol [10][11] |

| Appearance | Pale beige to light brown solid[10] |

| Melting Point | ~168 °C[10] |

| Stereochemistry | The Wittig reaction with semi-stabilized ylides often gives a mixture of E/Z isomers. The (E)-isomer is typically the major product and can be isolated via chromatography.[3] |

Diagrams and Mechanisms

General Wittig Reaction Mechanism

The reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[3][5]

Caption: The mechanism of the Wittig reaction from ylide formation to alkene product.

Experimental Workflow

This diagram provides a high-level overview of the entire synthesis and purification process.

Caption: Workflow for the two-stage synthesis and purification of the target compound.

References

- 1. This compound | 120578-03-2 | Benchchem [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. This compound 120578-03-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 11. lookchem.com [lookchem.com]

Application Notes and Protocols: Heck Coupling for the Synthesis of 7-Chloroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the antimalarial drug chloroquine. The modification of this scaffold is of significant interest in drug discovery to develop new agents with improved efficacy, overcome resistance, or target different diseases. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, is a powerful tool for C-C bond formation, enabling the introduction of vinyl groups onto the quinoline core.[1][2] These resulting vinyl-substituted quinolines serve as versatile intermediates for the synthesis of a diverse range of derivatives with potential applications in oncology and infectious diseases.

This document provides detailed protocols and application notes for the Heck coupling reaction of 7-chloroquinoline derivatives, focusing on the synthesis of precursors for drug development, particularly as potential inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial in cancer-related angiogenesis.[3]

Applications in Drug Discovery: Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are key regulators of angiogenesis, the formation of new blood vessels.[4][5] In cancer, pathological angiogenesis is essential for tumor growth and metastasis.[3] Consequently, inhibiting the VEGFR-2 signaling cascade is a validated strategy in oncology.[3][6] Several quinoline-based molecules have been identified as potent VEGFR-2 inhibitors.[7] The products of the Heck reaction on 7-chloroquinoline can serve as key building blocks for synthesizing such inhibitors.

The binding of VEGF to VEGFR-2 initiates receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[6][8] This triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[4][6][9] Quinoline-based inhibitors typically function by competing with ATP for the binding site in the kinase domain of VEGFR-2, thereby preventing phosphorylation and blocking the downstream signaling.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by quinoline derivatives.

Heck Coupling of 7-Chloroquinoline: Reaction Workflow

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species.[10] The general workflow for the coupling of a 7-chloroquinoline derivative with an alkene is depicted below. The reaction is typically performed under inert atmosphere to prevent oxidation of the palladium catalyst and phosphine ligands.

Experimental Protocols

The following protocols are generalized from methodologies reported for the Heck coupling of aryl chlorides and related heterocyclic systems.[11][12] Optimization may be required for specific 7-chloroquinoline derivatives and alkenes.

Protocol 1: Heck Coupling of 7-Chloroquinoline with Styrene

Materials:

-

7-Chloroquinoline

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidone (NMP)

-

Tetrabutylammonium bromide (TBAB) (optional, as an additive)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add 7-chloroquinoline (1.0 mmol, 1.0 eq), potassium carbonate (2.0 mmol, 2.0 eq), and tetrabutylammonium bromide (0.1 mmol, 0.1 eq, if used).

-

Add palladium(II) acetate (0.02-0.05 mmol, 2-5 mol%) and triphenylphosphine (0.04-0.10 mmol, 4-10 mol%).

-

Evacuate and backfill the flask with inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous DMF or NMP (5 mL) via syringe.

-

Add styrene (1.2-1.5 mmol, 1.2-1.5 eq) via syringe.

-

Heat the reaction mixture to 100-140 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 12 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 7-styrylquinoline.

Protocol 2: Heck Coupling of 7-Chloroquinoline with an Acrylate Ester

Materials:

-

7-Chloroquinoline

-

n-Butyl acrylate (or other acrylate ester)

-

Palladium(II) chloride (PdCl₂)

-

Potassium carbonate (K₂CO₃)

-

Potassium chloride (KCl)

-

Tetrabutylammonium bromide (TBAB)

-

1-Methyl-2-pyrrolidone (NMP)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a reaction vessel, combine 7-chloroquinoline (1.0 mmol, 1.0 eq), palladium(II) chloride (0.06 mmol, 6 mol%), potassium carbonate (1.5 mmol, 1.5 eq), potassium chloride (1.0 mmol, 1.0 eq), and tetrabutylammonium bromide (1.5 mmol, 1.5 eq).[12]

-

Seal the vessel and purge with inert gas.

-

Add anhydrous NMP (5 mL) and n-butyl acrylate (1.2 mmol, 1.2 eq) via syringe.

-

Heat the mixture to 100 °C and stir for 12-24 hours.[12]

-

Monitor the reaction for the consumption of the starting material by TLC or GC-MS.

-

After cooling to room temperature, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent in vacuo and purify the residue by flash column chromatography to obtain the (E)-3-(7-chloroquinolin-yl)acrylate product.

Quantitative Data Summary

The efficiency of the Heck reaction is influenced by the choice of catalyst, ligand, base, solvent, and temperature. The following tables summarize representative conditions and yields for the Heck coupling of aryl chlorides, which serve as a model for 7-chloroquinoline derivatives.

Table 1: Heck Coupling of Aryl Halides with Styrene

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.2) | DMF | 100 | 2 | 95 |

| 2 | 4-Chloroacetophenone | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Dioxane | 120 | 24 | 88 |

| 3 | 4-Bromotoluene | PdCl₂ (0.002) | - | K₂CO₃ (1.1) | DMA | 150 | 12 | 98 |

| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile | 80 | 16 | 75 |

Data compiled and generalized from multiple sources for illustrative purposes.[11]

Table 2: Heck Coupling of Aryl Halides with Acrylate Esters

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Methyl Acrylate | Pd(OAc)₂ (1) | Et₃N (1.1) | Acetonitrile | 80 | 4 | 92 |

| 2 | 4-Bromoanisole | n-Butyl Acrylate | Pd(OAc)₂ (2) | NaOAc (1.2) | DMF | 130 | 24 | 85 |

| 3 | 4-Chloroacetophenone | n-Butyl Acrylate | Palladacycle (1) | K₂CO₃ (2) | NMP | 140 | 5 | 94 |

| 4 | 3-Bromopyridine | Ethyl Acrylate | Pd(OAc)₂ (3) | K₂CO₃ (1.5) | DMF | 110 | 18 | 81 |

Data compiled and generalized from multiple sources for illustrative purposes.[11]

Conclusion

The Mizoroki-Heck reaction is a versatile and robust method for the vinylation of 7-chloroquinoline derivatives. The resulting products are valuable intermediates in the synthesis of complex molecules with significant biological activity, including potent inhibitors of the VEGFR-2 signaling pathway. The protocols and data presented herein provide a foundation for researchers to apply this powerful C-C bond-forming reaction in the development of novel therapeutic agents. Careful optimization of reaction parameters is crucial to achieve high yields and selectivity for specific substrates.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Heck Reaction—State of the Art [mdpi.com]

- 3. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorbyt.com [biorbyt.com]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Vinyl Quinolines via Stille Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed chemical reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide.[1] Developed by John Kenneth Stille, this reaction has become a cornerstone of modern organic synthesis due to its tolerance of a wide array of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[2][3][4] These characteristics make the Stille coupling particularly valuable in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][4]

This document provides detailed application notes and protocols for the synthesis of vinyl quinolines, a structural motif of interest in medicinal chemistry. The procedure involves the coupling of a haloquinoline (e.g., bromo- or iodoquinoline) with a vinylstannane, typically tributyl(vinyl)tin or triphenyl(vinyl)tin.[1][5]

Principle of the Reaction

The synthesis of vinyl quinolines via Stille coupling involves the palladium-catalyzed reaction between a haloquinoline and a vinyl-organostannane. The general transformation is as follows:

Quinoline-X + Vinyl-SnR₃ --(Pd catalyst)--> Quinoline-Vinyl + X-SnR₃

Where:

-

Quinoline-X : A quinoline substituted with a halide (X), typically Bromine (Br) or Iodine (I). Iodides are generally more reactive than bromides.[1]

-

Vinyl-SnR₃ : An organostannane reagent where the tin atom is bonded to a vinyl group and three non-transferable groups (R), which are typically butyl (Bu) or phenyl (Ph).[1][5]

-

Pd catalyst : A palladium(0) complex, which is the active catalyst. This is often generated in situ from a palladium(II) precatalyst.[3][6]

The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Core Reaction Components and Their Roles

Successful Stille coupling reactions depend on the careful selection of several key components. The following table summarizes typical reagents and their functions.

| Component | Example(s) | Role & Considerations |

| Quinoline Electrophile | 2-Bromoquinoline, 3-Iodoquinoline, 8-Bromoquinoline | The leaving group ability follows the trend I > Br >> Cl. Chloroquinolines are often unreactive under standard conditions.[1] |